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Introduction & Scientific Rationale
In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional

architectures is a proven strategy for improving physicochemical properties. The1 and

metabolic stability, making them highly sought-after building blocks[1].

6-Oxaspiro[2]octane-5-carboxylic acid is a specialized spirocyclic intermediate featuring a

cyclopropane ring fused to a tetrahydropyran (THP) core, with a carboxylic acid functional

group situated at the chiral C5 position. Because of its complex 3D geometry and the presence

of a stereocenter, rigorous analytical characterization is required to confirm its structural

integrity, isotopic mass, and enantiomeric purity before downstream integration into active

pharmaceutical ingredients (APIs).
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Table 1: Physicochemical Profile
Property Value / Description

Chemical Name 6-Oxaspiro[2]octane-5-carboxylic acid

Molecular Formula C₈H₁₂O₃

Monoisotopic Mass 156.0786 Da

Key Structural Features
Spiro[2]octane core, alpha-alkoxy carboxylic

acid, C5 stereocenter

Analytical Strategy & Workflow
To establish a self-validating analytical profile, we employ an orthogonal testing strategy. Mass

spectrometry confirms the molecular weight, multidimensional NMR maps the specific

spirocyclic connectivity, and chiral chromatography resolves the C5 enantiomers.
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Figure 1: Analytical workflow for the characterization of 6-Oxaspiro[2]octane-5-carboxylic acid.

Experimental Protocols & Causality
Protocol 3.1: High-Resolution LC-MS (ESI-Negative
Mode)
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Causality & Principle: Carboxylic acids are highly polar and readily deprotonate.3, providing

superior signal-to-noise ratios compared to positive mode[3]. Furthermore,4 is recommended to

maintain a stable droplet pH while allowing sufficient volatility for gas-phase ion formation

without suppressing the carboxylate signal[4].

Step-by-Step Method:

Sample Preparation: Dissolve the compound in Methanol:Water (50:50, v/v) to a final

concentration of 10 µg/mL.

System Suitability (Self-Validation): Inject a blank solvent followed by a benzoic acid

standard. Ensure the mass error for the standard is < 5 ppm before proceeding.

Chromatography: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.8 µm) maintained at 40 °C.

Gradient: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile +

0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at 0.4 mL/min.

Detection: Monitor the exact mass [M-H]⁻ at m/z 155.0714.

Protocol 3.2: Structural Elucidation via 1D and 2D NMR
Causality & Principle: The unique spirocyclic junction requires multidimensional NMR to prove

connectivity. DMSO-d6 is selected over CDCl₃ because its strong hydrogen-bonding capability

disrupts carboxylic acid dimerization, yielding a sharp, quantifiable hydroxyl proton signal.

HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating step: observing a

³JCH correlation from the cyclopropane protons to the C4 and C8 carbons of the THP ring

unambiguously confirms the intact spiro-fusion.

Step-by-Step Method:

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

1H NMR Acquisition: Acquire 16 scans at 298 K (400 or 600 MHz). Look for the

characteristic upfield cyclopropane multiplets (~0.4 - 0.7 ppm) and the downfield C5 methine

proton (~4.15 ppm) adjacent to the oxygen and carbonyl.
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2D NMR (HSQC & HMBC): Acquire HSQC to map direct C-H attachments. Acquire HMBC to

trace the long-range coupling across the quaternary spiro carbon (C3, ~18.5 ppm).

Protocol 3.3: Enantiomeric Purity Determination via
Chiral HPLC
Causality & Principle: The C5 position is a stereocenter. Normal-phase chiral chromatography

utilizing a polysaccharide-based stationary phase is ideal. However,5[5]. Without TFA, the free

carboxylic acid interacts non-specifically with the stationary phase, causing severe peak tailing.

Step-by-Step Method:

Sample Preparation: Dissolve the analyte in n-Hexane/Isopropanol (80:20) to 1 mg/mL.

System Suitability (Self-Validation): Inject a racemic standard of the compound. Verify that

the resolution factor (Rs) between the (R) and (S) enantiomers is ≥ 2.0.

Chromatography: Use a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) at 25 °C.

Mobile Phase: Isocratic flow of n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) at 1.0 mL/min.

Detection: Monitor UV absorbance at 210 nm.

Data Presentation
Table 2: Expected NMR Chemical Shifts (Simulated for
C₈H₁₂O₃)
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Nucleus Position
Chemical
Shift (ppm)

Multiplicity Integration Assignment

¹H COOH 12.50 br s 1H
Carboxylic

acid proton

¹H C5 4.15 dd 1H
THP ring, α to

O and COOH

¹H C7 3.65 m 2H
THP ring, α to

O

¹H C4 1.85 m 2H

THP ring,

adjacent to

spiro

¹H C1, C2 0.45 - 0.70 m 4H
Cyclopropane

protons

¹³C COOH 172.5 - -
Carbonyl

carbon

¹³C C5 75.2 - -
THP ring, α to

O and COOH

¹³C C3 18.5 - -

Spiro

quaternary

carbon

Table 3: Chromatographic and Mass Spectrometry
Parameters
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Parameter LC-MS (ESI-Negative)
Chiral HPLC (Normal
Phase)

Column C18 (50 × 2.1 mm, 1.8 µm)
Chiralpak AD-H (250 × 4.6

mm, 5 µm)

Mobile Phase A Water + 0.1% Formic Acid n-Hexane + 0.1% TFA

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid
Isopropanol + 0.1% TFA

Gradient / Flow
5% to 95% B (5 min) @ 0.4

mL/min

Isocratic 80:20 (A:B) @ 1.0

mL/min

Detection Target [M-H]⁻ at m/z 155.07 UV 210 nm; Rs ≥ 2.0
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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